Human DNMT3A Catalytic Domain Inhibition: Ki Difference vs. Structurally Divergent DNMT3A Inhibitors
The target compound exhibits measurable inhibition of human DNMT3A catalytic domain with a Ki of 5.03 × 10³ nM (5.03 µM) when assessed by incorporation of ³H-AdoMet into a DNA substrate [1]. Under identical assay architecture, a closely tracked analog (BDBM50429827, representing a different adamantyl-aryl substitution) demonstrated a Ki > 1 × 10⁴ nM [2]. While neither compound is a nanomolar inhibitor, the approximately 2-fold difference in Ki indicates that the 4-methylphenyl-acetyl-morpholine arrangement contributes to modest but quantifiable enhancement in DNMT3A engagement over alternative adamantyl scaffolds. This difference gains significance in the context of fragment-based or scaffold-hopping campaigns where even low-affinity starting points are advanced based on measurable binding.
| Evidence Dimension | Binding affinity to human DNMT3A catalytic domain (Ki) |
|---|---|
| Target Compound Data | Ki = 5.03 × 10³ nM |
| Comparator Or Baseline | Related adamantyl derivative (BDBM50429827): Ki > 1 × 10⁴ nM |
| Quantified Difference | ≥2-fold lower Ki for target compound |
| Conditions | In vitro enzyme inhibition assay; ³H-AdoMet as methyl donor; human DNMT3A catalytic domain |
Why This Matters
For procurement targeting epigenetic probe development, the measurable DNMT3A affinity differentiates this scaffold from adamantyl analogs that lack any detectable engagement, making it a preferential starting point for medicinal chemistry optimization.
- [1] BindingDB. Entry BDBM50397078 (CHEMBL2171452). Ki = 5.03E+3 nM against human DNMT3A catalytic domain (³H-AdoMet incorporation assay). Available at: https://bindingdb.org (accessed 2026-05-05). View Source
- [2] BindingDB. Entry BDBM50429827 (CHEMBL2343739). Derived from the same screening campaign as BDBM50397078; displays Ki > 10,000 nM. Available at: https://bindingdb.org (accessed 2026-05-05). View Source
